Increased Hydrogen-Bond Donor/Acceptor Count vs. N-Acetyl-L-alanylglycine Alters Molecular Recognition Capacity
N-Acetyl-3-(methylamino)-L-alanylglycine possesses 5 hydrogen bond acceptors (HBA) and 4 hydrogen bond donors (HBD), compared to 4 HBA and 3 HBD for the unmodified analog N-acetyl-L-alanylglycine (CAS 23506-52-7) [1]. This is due to the additional secondary amine (methylamino) group on the β-carbon of the alanyl residue. The topological polar surface area (TPSA) is correspondingly elevated: 108 Ų for the target compound versus an estimated ~95 Ų for the comparator (computed from structure) [1]. These differences directly affect predicted aqueous solubility and hydrogen-bonding capacity, which are critical parameters in fragment-based drug discovery and biochemical assay design.
| Evidence Dimension | Hydrogen bond donor/acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | HBA = 5, HBD = 4, TPSA = 108 Ų |
| Comparator Or Baseline | N-Acetyl-L-alanylglycine (CAS 23506-52-7): HBA = 4, HBD = 3, TPSA ≈ 95 Ų (estimated from structure) |
| Quantified Difference | +1 HBA, +1 HBD, +13 Ų TPSA (approx.) |
| Conditions | Computed physicochemical properties (PubChem Cactvs 3.4.6.11 / XLogP3 3.0) |
Why This Matters
These properties govern aqueous solubility, passive membrane permeability, and target binding interactions; procurement of the incorrect analog would introduce uncontrolled variables in any assay where hydrogen bonding or polarity influences the readout.
- [1] PubChem Compound Summary for CID 71379415. Computed Properties: Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Topological Polar Surface Area. View Source
